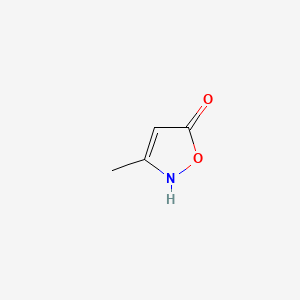

3-Methyl-1,2-oxazol-5-ol

Description

The exact mass of the compound this compound is 99.032028402 g/mol and the complexity rating of the compound is 128. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPXDMCZKAPJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)ON1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183990 | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29871-83-8, 45469-93-0 | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029871838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Tautomeric Considerations of 3 Methyl 1,2 Oxazol 5 Ol 3 Methyl 2h 1,2 Oxazol 5 One

The nomenclature of 3-Methyl-1,2-oxazol-5-ol (B1214501), as defined by the International Union of Pure and Applied Chemistry (IUPAC), points to a five-membered heterocyclic ring containing a nitrogen and an oxygen atom at positions 1 and 2, respectively. A methyl group is attached to the third carbon, and a hydroxyl group to the fifth.

A critical aspect of this compound's chemistry is its existence in tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of this compound, it can exist in equilibrium with its keto tautomer, 3-methyl-2H-1,2-oxazol-5-one. rsc.org This equilibrium is a significant consideration in its reactivity and characterization, as the predominant form can be influenced by factors such as the solvent and pH. Generally, for five-membered heteroaromatic alcohols, the keto tautomers are more stable than their enol counterparts. researchgate.net This phenomenon is crucial for understanding its chemical behavior and for the accurate interpretation of spectroscopic data.

Additional synonyms for this compound include 3-methylisoxazol-5-one and 3-methyl-2H-1,2-oxazol-5-one, which highlight the keto form of the molecule. The Chemical Abstracts Service (CAS) provides a systematic approach to naming chemical substances, ensuring a unique identifier for each compound, which is essential for database searches and regulatory purposes. cas.org

Historical Development and Significance of the Isoxazole Heterocycle in Chemical Sciences

The history of heterocyclic chemistry dates back to the 1800s, running parallel to the development of organic chemistry. wikipedia.org The isoxazole (B147169) ring system, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, has a rich history. ijpcbs.comnih.gov The first synthesis of the isoxazole ring was achieved by Dunstan and Dymond, who produced 3,4,5-trimethylisoxazole. ijpcbs.com However, it was Ludwig Claisen who, in 1888, first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com A significant advancement in isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who developed methods for synthesizing the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Isoxazoles are considered electron-rich azoles and are valued for their versatility as synthetic building blocks. ijpcbs.comwikipedia.org Their derivatives have found extensive applications in medicinal chemistry and materials science. rsc.orgrsc.org The isoxazole nucleus is a component of several commercially available drugs, demonstrating its therapeutic importance. nih.govnih.gov For instance, isoxazole derivatives are used as COX-2 inhibitors and anti-inflammatory drugs. ijpcbs.com The ability of the isoxazole ring to participate in various chemical transformations and serve as a scaffold for diverse functionalities has cemented its significance in the chemical sciences. researchgate.net

Overview of Research Trajectories for Isoxazol 5 Ol Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the isoxazole ring, including 3-methyl-1,2-oxazol-5-ol (B1214501), have long been established. These approaches typically involve cyclization and condensation reactions, which, despite their utility, can present challenges regarding regioselectivity and reaction conditions.

A widely utilized classical strategy for the synthesis of 3-hydroxyisoxazoles involves the cyclization of β-keto esters with hydroxylamine (B1172632). researchgate.netnih.gov This method allows for the introduction of various substituents onto the isoxazole ring. However, a significant drawback of this approach is the potential formation of the isomeric 5-isoxazolone as a major byproduct, which arises from the different possible points of attack by hydroxylamine on the β-keto ester. researchgate.netnih.gov

To favor the formation of the desired 3-hydroxyisoxazole, careful control of reaction parameters such as pH and temperature is crucial. researchgate.net It has been demonstrated that maintaining the pH at approximately 10 throughout the reaction, followed by quenching with a strong mineral acid, can lead to good yields of 3-isoxazolols from β-ketoesters and hydroxylamine. cdnsciencepub.com

A novel approach to circumvent the formation of the 5-isoxazolone byproduct involves a three-step procedure. This method starts with the conversion of carboxylic acid derivatives into acyl Meldrum's acids. These intermediates then undergo aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. Subsequent treatment with hydrochloric acid facilitates cyclization to the corresponding 5-substituted 3-isoxazolols without the formation of isomeric byproducts. nih.gov

Table 1: Comparison of Classical Cyclization Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Cyclization | β-Keto Ester, Hydroxylamine | pH and temperature control (e.g., pH ~10) researchgate.netcdnsciencepub.com | Direct, one-pot reaction. | Formation of 5-isoxazolone byproduct is common. researchgate.netnih.gov |

| Protected Hydroxamic Acid Cyclization | Carboxylic Acid Derivative, N,O-bis(tert-butoxycarbonyl)hydroxylamine | Multi-step; final cyclization with HCl. nih.gov | Avoids formation of the 5-isoxazolone byproduct. nih.gov | Requires multiple synthetic steps. |

Condensation reactions followed by an aromatization step represent another conventional route to isoxazole derivatives. A specific synthetic method for 4-iodo-3-methylisoxazole-5-formaldehyde, an analogue of this compound, employs this strategy. The process begins with the condensation of acetone (B3395972) oxime with 2,2-diethoxy ethyl acetate (B1210297) to yield 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. google.com

The subsequent step involves an acylation reaction using methanesulfonyl chloride, which facilitates the aromatization of the dihydroisoxazole (B8533529) ring to produce 5-(diethoxymethyl)-3-methylisoxazole. google.com This sequence of condensation followed by aromatization provides a clear pathway to the substituted isoxazole core. While this specific example leads to a formaldehyde (B43269) derivative, the underlying principle of forming a dihydroisoxazole intermediate followed by aromatization is a key classical concept. The synthesis of benzoxazoles, for instance, also frequently relies on the condensation and aromatization of o-aminophenol as a popular method. nih.gov

Modern and Green Chemistry Synthetic Strategies

In recent years, synthetic organic chemistry has seen a significant shift towards the development of more efficient, selective, and environmentally benign methodologies. The synthesis of isoxazoles has benefited from these advancements, with metal-catalyzed reactions, microwave-assisted protocols, and photoredox catalysis emerging as powerful tools.

The [3+2] cycloaddition reaction between an alkyne and a nitrile oxide is a cornerstone of isoxazole synthesis. nih.govbeilstein-journals.org The introduction of copper(I) catalysts has significantly improved this transformation, allowing the reaction to proceed at room temperature with enhanced regioselectivity and yields, particularly for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. beilstein-journals.orgresearchgate.net This one-pot, three-step procedure often utilizes the in situ generation of nitrile oxides, minimizing the formation of byproducts. researchgate.net

Copper catalysis is not limited to cycloadditions. A facile strategy for isoxazole synthesis involves the oxidation of propargylamines to the corresponding oximes, followed by a CuCl-mediated intramolecular cyclization. thieme-connect.com This protocol demonstrates a broad functional group tolerance. Mechanistic studies suggest that the reaction may proceed through a copper-catalyzed isomerization of the E-oxime to the Z-isomer, which then readily cyclizes. thieme-connect.com Tandem reactions, such as the synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes, have also been developed to avoid the classical 1,3-dipolar cycloaddition pathway. acs.org

Table 2: Overview of Copper-Catalyzed Isoxazole Syntheses

| Reaction Type | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Intermolecular Cycloaddition | Terminal Alkynes, Nitrile Oxides (in situ) | Copper(I) salts (e.g., CuSO₄) researchgate.net | High regioselectivity for 3,5-disubstituted isoxazoles; mild conditions. beilstein-journals.orgresearchgate.net |

| Intramolecular Cyclization | Propargylamines (via oxime intermediate) | CuCl thieme-connect.com | One-pot oxidation/cyclization sequence; good functional group compatibility. thieme-connect.com |

| Tandem Reaction | 1-Copper(I) Alkynes, Dihaloformaldoximes | None specified (uses copper acetylide) acs.org | Avoids traditional 1,3-dipolar cycloaddition; base-free conditions. acs.org |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. scispace.com The synthesis of oxazol-5-one scaffolds, which are important precursors and structural analogues, has been significantly enhanced by this technology. scispace.comsemanticscholar.org

For instance, the reaction of 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde with hippuric acid and sodium acetate in acetic anhydride (B1165640) to form disubstituted oxazol-5-ones can be accomplished in a much shorter time (minutes vs. hours) with higher yields under microwave irradiation compared to conventional heating. semanticscholar.org Similarly, a one-pot, three-component reaction for the synthesis of azlactones (oxazol-5-ones) using a catalyst under solvent-free microwave conditions has been reported to be rapid and efficient. ijisrt.com Microwave irradiation has also been successfully applied to the [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles and oxazolines with excellent yields in short reaction times. nih.gov The use of microwave heating in combination with green solvents like isopropanol (B130326) further enhances the sustainability of these synthetic routes. nih.gov

Visible-light photoredox catalysis represents a cutting-edge, sustainable approach to organic synthesis, operating under mild conditions. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of isoxazoles. One such method involves the visible-light-mediated generation of nitrile oxides from hydroxyimino acids. This process, which demonstrates broad functional group compatibility, is believed to proceed through two sequential oxidative single electron transfer events. rsc.org

Another innovative approach is a three-component strategy that affords diverse isoxazoles via the [3+2] cycloaddition of in situ-formed nitronates and alkynes under visible-light irradiation. nih.gov Notably, this method can be performed without the need for metal catalysts, making it a particularly green and attractive option. nih.gov The development of metal- and photocatalyst-free synthesis of related compounds under visible light further underscores the growing importance of these environmentally friendly transformations. acs.org

Continuous Flow Chemistry Applications in Heterocycle Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including isoxazoles, offering significant advantages over traditional batch processing. nih.gov This methodology facilitates high-throughput synthesis with improved safety, efficiency, and scalability. nih.govacs.org

The synthesis of isoxazoles has been successfully achieved in continuous flow systems that integrate multiple reaction units. acs.org For instance, a system can be designed for the Friedel–Crafts acylation of alkynes followed by an azide (B81097) conjugate addition and a subsequent photochemical–thermal reaction sequence to yield the desired isoxazole derivatives. acs.org This integrated approach allows for the safe handling of potentially hazardous intermediates, such as organic azides, and enables the rapid conversion of batch reactions to more efficient flow conditions. acs.org

Another advanced application combines continuous-flow processing with microwave irradiation in microreactors to synthesize 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles. thieme-connect.com Studies have shown that the continuous-flow setup has a significant impact, particularly for less reactive starting materials, with microwave heating enhancing the reaction rates and enabling the formation of products that are not achievable in the absence of microwaves. thieme-connect.com

The benefits of continuous flow over batch synthesis are clearly demonstrated in processes like the thermal Baldwin rearrangement for creating aziridines from 2,3-dihydroisoxazoles. nih.gov Flow chemistry addresses the limitations of batch methods, such as moderate yields and long reaction times, by providing high yields, short residence times, and high diastereoselectivities. nih.gov Furthermore, this approach can expand the substrate scope to include examples that fail under batch conditions. nih.gov A continuous flow photoisomerization process has also been developed to convert isoxazoles into their oxazole (B20620) counterparts, demonstrating the robustness of this technique by generating gram quantities of products. vapourtec.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the Thermal Baldwin Rearrangement of Isoxazolines

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source |

|---|---|---|---|

| Yield | Moderate | High | nih.gov |

| Reaction Time | Long (hours) | Short (minutes) | nih.gov |

| Diastereoselectivity | Moderate | Consistently High | nih.gov |

| Scalability | Limited | High-throughput, multi-gram quantities | nih.gov |

| Substrate Scope | Limited | Extended to previously unsuccessful substrates | nih.gov |

Regioselectivity and Stereoselectivity in Isoxazole Ring Formation

The formation of the isoxazole ring is a critical step that often presents challenges in controlling regioselectivity—the specific orientation of atoms in the product—and stereoselectivity, the three-dimensional arrangement. The two primary routes for constructing the isoxazole ring are the reaction of a three-carbon component (like a 1,3-diketone) with hydroxylamine, and the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes. nih.govresearchgate.net Neither method is inherently fully selective, and significant research has been dedicated to controlling the reaction outcomes. nih.gov

Regiochemical control can be achieved by carefully varying reaction conditions such as the solvent, the presence of a catalyst, pH, and temperature. rsc.orgorganic-chemistry.org For example, in the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, four different series of regioisomeric isoxazoles can be selectively synthesized by modifying these parameters. rsc.org The use of BF₃ as a catalyst in acetonitrile (B52724), for instance, can direct the reaction to produce 3,5-disubstituted 4-formyl-isoxazoles with high regioselectivity. rsc.org The electronic nature of substituents on the starting materials can also influence the regiochemical outcome. rsc.org

In 1,3-dipolar cycloaddition reactions, stereoselectivity is also a key consideration. The reaction of β-azolyl enamines with nitrile oxides has been shown to proceed in a regio- and stereospecific manner. beilstein-journals.org Theoretical studies suggest that the stereoselectivity is driven by the higher stability of the E-isomer of the starting enamine, while regioselectivity is controlled by achieving a better orbital overlap in the transition state. beilstein-journals.org This leads to the exclusive formation of trans isomers of the intermediate isoxazolines. beilstein-journals.org

Table 2: Influence of Reaction Conditions on Regioselectivity in Isoxazole Synthesis from β-Enamino Diketones

| Starting Substrate (Substituent) | Method/Conditions | Major Regioisomer | Regioselectivity | Yield | Source |

|---|---|---|---|---|---|

| β-enamino diketone (p-NO₂) | Method A (Base-catalyzed) | Regioisomer 2 | High | Good | rsc.org |

| β-enamino diketone (p-OMe) | Method A (Base-catalyzed) | Regioisomer 2 | Low | Good | rsc.org |

| β-enamino diketone (Phenyl) | 2 equiv. BF₃ in MeCN, Pyridine, rt | Regioisomer 4a | 90% | 79% | rsc.org |

| β-enamino diketone (Phenyl) | 2 equiv. BF₃ in MeCN, reflux | Isoxazole 5a | 100% | 80% | rsc.org |

Derivatization during Synthesis and Post-Synthetic Modifications

The isoxazole scaffold is a versatile building block, in part because its ring system is stable enough to allow for the manipulation of substituents, yet it can be cleaved when necessary to reveal other functional groups. researchgate.net This allows for extensive derivatization both during the initial synthesis and after the core ring has been formed.

Derivatization during synthesis is often achieved by using functionalized precursors. For example, the synthesis of (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-ones is accomplished through a one-pot, three-component reaction of variously substituted aromatic aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate. orientjchem.org This method allows for the incorporation of a wide array of aromatic and heteroaromatic groups onto the isoxazole structure. orientjchem.orgnih.gov Similarly, 3-amino-5-methylisoxazole (B124983) serves as a key intermediate for synthesizing more complex molecules, such as naphtho[1,2-e] thieme-connect.comresearchgate.netoxazines and other derivatives with potential biological activities. sigmaaldrich.com

Post-synthetic modification involves the direct functionalization of the pre-formed isoxazole ring. nih.gov These modifications often require the use of transition metal catalysts to avoid harsh acidic or basic conditions that could destroy the isoxazole ring. nih.gov An efficient approach for creating novel functionalized bis(isoxazoles) involves the SNAr reaction of 5-nitroisoxazoles with various nucleophiles, which proceeds regioselectively to yield a diverse range of derivatives. nih.gov The inherent reactivity of the isoxazole ring can also be exploited; for instance, the weaker nitrogen-oxygen bond provides a site for ring cleavage, allowing for further structural modifications and making isoxazoles useful as masked forms of other synthetic units like 1,3-dicarbonyls or β-hydroxy ketones. researchgate.netresearchgate.net

Table 3: Examples of Derivatization Reagents and Resulting Modifications

| Reagent/Method | Purpose | Resulting Functional Group/Structure | Source |

|---|---|---|---|

| Substituted Aromatic Aldehydes | Incorporation of aryl groups during synthesis | 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | orientjchem.org |

| Hydroxylamine Hydrochloride & Ethyl Acetoacetate | Formation of the core isoxazol-5(4H)-one ring | 3-Methylisoxazol-5(4H)-one derivatives | orientjchem.orgnih.gov |

| SNAr reaction with O,O-, N,N-, S,S-bis(nucleophiles) | Post-synthetic coupling of isoxazole units | Bis(isoxazole) derivatives with various linkers | nih.gov |

| 3,5-Dinitrobenzoyl chloride | Pre-column derivatization for analysis | DNBZ-amine derivatives for chromatography | chemsrc.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | Silylation for GC-MS analysis | Trimethylsilyl (TMS) derivatives | researchgate.net |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in this compound. The analysis of its vibrational spectrum is based on the absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to the bonds within the molecule.

The compound this compound can exist in tautomeric forms, primarily the hydroxyl form (this compound) and the keto form (3-methylisoxazolin-5-one). The FT-IR spectrum reflects the predominant tautomer under the analysis conditions. For the isoxazolone tautomer, characteristic absorption bands are expected. A strong absorption band corresponding to the carbonyl (C=O) stretch is typically observed around 1720 cm⁻¹. vulcanchem.com Another key vibration is the carbon-nitrogen double bond (C=N) stretch of the isoxazole ring, which appears in the region of 1560 cm⁻¹. vulcanchem.com

The presence of the methyl group gives rise to characteristic C-H stretching and bending vibrations. Alkane C-H stretching vibrations are generally found in the 2850-3000 cm⁻¹ region. libretexts.org The hydroxyl group (-OH) in the oxazolol tautomer would present a broad stretching band in the region of 3200–3500 cm⁻¹. The specific bands and their intensities help in confirming the presence of the core heterocyclic structure and its substituents.

Table 1: Characteristic FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1720 vulcanchem.com |

| Imine (C=N) | Stretch | ~1560 vulcanchem.com |

| Alkane C-H | Stretch | 2850–3000 libretexts.org |

| Hydroxyl (O-H) | Stretch (Broad) | 3200–3500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of this compound by mapping the carbon framework and proton environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. For the tautomeric form, 3-methylisoxazolin-5-one, two primary signals are expected. The methyl group (CH₃) protons would appear as a singlet, typically in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) at the C4 position of the ring would also produce a singlet. In the case of the this compound tautomer, a signal for the C4-H proton would be observed as a singlet. The chemical shift of this proton is a key indicator for isoxazole structures. beilstein-journals.org The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound Tautomers

| Tautomeric Form | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 3-methylisoxazolin-5-one | CH₃ | ~2.0-2.3 | Singlet |

| CH₂ | ~3.5-4.0 | Singlet | |

| This compound | CH₃ | ~2.2 | Singlet |

| C4-H | ~5.5-6.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, four signals are expected, corresponding to the methyl carbon and the three carbons of the heterocyclic ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Based on data from similar isoxazole structures, the C5 carbon, being adjacent to both a nitrogen and an oxygen atom and having a carbonyl character in the keto tautomer, is the most deshielded, appearing significantly downfield. For a related structure, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, the C5 carbon resonates at δ 179.5 ppm. beilstein-journals.org The C3 carbon, attached to the methyl group and the ring nitrogen, appears around δ 150.2 ppm. beilstein-journals.org The C4 carbon is the most shielded of the ring carbons, resonating at approximately δ 108.3 ppm. beilstein-journals.org The methyl carbon (CH₃) is found in the upfield region, typically below δ 20 ppm.

Table 3: Characteristic ¹³C NMR Chemical Shifts for the this compound Ring System

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150-160 |

| C4 | ~90-108 |

| C5 (C=O) | ~170-180 |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for confirming structural assignments by showing correlations between protons and carbons separated by two or three bonds.

In the HMBC spectrum of this compound, key correlations would be expected. For instance, the protons of the methyl group (CH₃) would show a correlation to the C3 carbon of the ring, confirming their attachment. rsc.org These methyl protons would also likely show a correlation to the C4 carbon. rsc.org In the keto tautomer, the methylene (CH₂) protons at C4 would correlate with the adjacent C3 and C5 carbons. For the hydroxyl tautomer, the C4-H proton would show correlations to C3 and C5. beilstein-journals.org These correlations provide unambiguous evidence for the connectivity of the molecular skeleton. mdpi.commdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and formula. The molecular formula for this compound is C₄H₅NO₂. epa.gov

The calculated monoisotopic mass is 99.032028 g/mol . epa.gov High-Resolution Mass Spectrometry (HRMS) can confirm this with high accuracy. An experimental HRMS value for a compound with the formula C₄H₅NO₂ was found to be 99.0321 [M]⁺, which is in excellent agreement with the calculated value, confirming the elemental composition. rsc.org The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can provide further structural information, though these patterns can be complex for heterocyclic systems.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅NO₂ | epa.gov |

| Average Mass | 99.089 g/mol | epa.gov |

| Monoisotopic Mass (Calculated) | 99.032028 g/mol | epa.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The isoxazolone ring system constitutes a chromophore, meaning it absorbs light in the UV-Vis range. The position of the maximum absorption (λₘₐₓ) is sensitive to the molecular structure and the solvent used for the analysis.

Derivatives of isoxazol-5-one are known to be chromophores, with some showing absorption maxima that can extend into the visible region, making them appear colored. arkat-usa.org For example, certain donor-acceptor systems incorporating an isoxazolone core exhibit λₘₐₓ values ranging from 400 nm to over 490 nm, depending on the substituents. arkat-usa.org The electronic transitions are typically of the n → π* or π → π* type. The presence of conjugation and electron-donating or withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For this compound, absorption in the UV region is expected, with the exact λₘₐₓ dependent on the solvent and the predominant tautomeric form.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, offering an unambiguous structural confirmation.

For isoxazole derivatives, X-ray diffraction is a standard and powerful tool for structural analysis. For instance, the crystal structure of a related compound, 5-methyl-1,2-oxazole-3-carboxylic acid, was determined to be triclinic, and its analysis revealed that all non-hydrogen atoms were approximately coplanar. researchgate.net In another example, the analysis of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol showed that the isoxazole moiety adopts a shallow envelope conformation. iucr.org These studies on similar structures highlight the capability of X-ray crystallography to reveal subtle conformational details of the isoxazole ring system. iucr.org

While X-ray crystallography is the gold standard for solid-state structural elucidation, specific crystallographic data for this compound (Hymexazol) were not found in the reviewed literature. However, the technique remains the principal method for obtaining such structural information for this and related compounds. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula, serving as a fundamental check of a sample's purity and confirming its elemental composition.

The molecular formula for this compound is C₄H₅NO₂. epa.gov Based on this formula, the theoretical elemental composition can be calculated. The verification of these percentages in a synthesized sample is essential to confirm that the correct product has been obtained.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 48.50 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 5.09 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 14.14 |

| Oxygen | O | 15.999 | 2 | 31.998 | 32.28 |

| Total | 99.089 | 100.00 |

Studies on various isoxazole derivatives routinely employ elemental analysis to establish the structure of newly synthesized compounds, where the experimentally found values for C, H, and N align closely with the calculated theoretical values. scispace.com

Chromatographic Methodologies for Purity Assessment and Separation (e.g., RP-HPLC, GC-MS)

Chromatographic techniques are indispensable for separating components in a mixture, assessing the purity of a compound, and quantifying its presence in various matrices. Both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used for the analysis of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the analysis of Hymexazol. Several methods have been developed utilizing different stationary and mobile phases to achieve effective separation and quantification.

A method using a Primesep 100 mixed-mode column employs an isocratic mobile phase of water and acetonitrile (MeCN) with sulfuric acid as a buffer, with UV detection at 220 nm. sielc.com

Another approach utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid. sielc.comsielc.com

For residue analysis in complex matrices like strawberries, an Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) has been developed. mdpi.comresearchgate.net This method uses an Acquity UPLC BEH™ Shield RP18 column with a gradient elution of an aqueous ammonium (B1175870) acetate/formic acid solution and acetonitrile. mdpi.com The method demonstrates good linearity, accuracy, and a low limit of quantification (LOQ) of 0.017 mg kg⁻¹. mdpi.comresearchgate.net

Summary of Reported RP-HPLC Conditions for Hymexazol Analysis

| Parameter | Method 1 | Method 2 | Method 3 (UHPLC-MS/MS) |

|---|---|---|---|

| Column | Primesep B (4.6 x 150 mm, 5 µm) sielc.comsielc.com | Newcrom R1 sielc.comsielc.com | Acquity UPLC BEH™ Shield RP18 (2.1 x 100 mm, 1.7 µm) mdpi.com |

| Mobile Phase | MeCN/H₂O (10/90) with 0.05% H₂SO₄ sielc.com | MeCN, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com | A: 7.5 mM Ammonium Acetate + 0.1% Formic Acid; B: Acetonitrile (gradient) mdpi.com |

| Flow Rate | 1.0 ml/min sielc.com | Not Specified | 0.2 mL/min mdpi.com |

| Detection | UV at 220 nm sielc.com | Not Specified | ESI/MS-MS mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based techniques have also been applied to the analysis of Hymexazol. However, these methods can be more complex than HPLC approaches and may require a derivatization step prior to analysis to improve the volatility and thermal stability of the analyte. researchgate.net

Methods have been reported using a gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a flame photometric detector (GC-FPD). researchgate.netresearchgate.net For instance, a GC-NPD method with a high-polarity capillary column (DB-FFAP) was used for determining Hymexazol in agricultural products. researchgate.net Another method for analyzing cucumber and soil samples involved derivatization before detection by GC-FPD. researchgate.net

The use of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation method is common prior to both LC-MS/MS and GC-MS analysis to extract and clean up the analyte from complex matrices. researchgate.netmdpi.comsemanticscholar.org

Reactivity, Reaction Mechanisms, and Derivative Chemistry

Electrophilic and Nucleophilic Reactivity of the Isoxazol-5-ol Ring

The isoxazole (B147169) ring in 3-methyl-1,2-oxazol-5-ol (B1214501) exhibits a dualistic nature in its reactivity, capable of participating in both electrophilic and nucleophilic reactions. The electron distribution within the heterocyclic system, influenced by the electronegative oxygen and nitrogen atoms, renders specific positions susceptible to attack. clockss.org

Isoxazole rings can undergo electrophilic aromatic substitution, typically at the C4 position. thieme-connect.de However, the reactivity is generally lower compared to more electron-rich aromatic systems. The presence of activating groups can enhance the propensity for such substitutions. cutm.ac.in Conversely, the isoxazole nucleus is susceptible to nucleophilic attack, particularly at the C3 and C5 positions, especially if a good leaving group is present. thieme-connect.de Deprotonation can also occur, but it often leads to ring-opening reactions. thieme-connect.de

The reactivity of isoxazol-5-ols, a tautomeric form of isoxazol-5-ones, is characterized by three primary nucleophilic sites: the nitrogen at position 2 (N2), the carbon at position 4 (C4), and the exocyclic oxygen atom of the carbonyl group in the keto form. chim.it The C4 position is notably acidic. chim.it

Ring-Opening and Rearrangement Reactions of 1,2-Oxazole Systems

A key characteristic of the 1,2-oxazole ring is the inherent weakness of the N-O bond, making it susceptible to cleavage under various conditions, leading to ring-opening reactions. chim.itresearchgate.net This susceptibility is a cornerstone of isoxazole chemistry, allowing these heterocycles to serve as synthetic precursors to a variety of acyclic and other heterocyclic systems. researchgate.netresearchgate.net

Common methods to induce ring-opening include:

Reductive Cleavage: Catalytic hydrogenation is a widely used method to cleave the N-O bond, often yielding β-amino enones. clockss.org

Base-Induced Ring Opening: Strong bases can deprotonate the isoxazole ring, initiating a cascade of reactions that result in ring cleavage. thieme-connect.decutm.ac.in

Thermolysis and Photolysis: The weak N-O bond can also be broken by the input of thermal or photochemical energy. thieme-connect.de

These ring-opening reactions provide access to valuable difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, and β-hydroxy ketones, making isoxazoles versatile "masked" forms of these synthetic units. researchgate.net

Rearrangement reactions are also a feature of isoxazole chemistry. A notable example is the Boulton-Katritzky rearrangement, although this is more commonly associated with other isoxazole isomers. researchgate.net General rearrangement reactions in organic chemistry involve the migration of an atom or group from one center to another within the same molecule, which can be initiated by the formation of reactive intermediates like carbocations. mvpsvktcollege.ac.in

Cycloaddition Reactions Involving this compound

The isoxazole ring can participate in cycloaddition reactions, acting as a diene component in Diels-Alder reactions, particularly inverse-electron-demand Diels-Alder reactions. rsc.orgclockss.org This reactivity is enhanced by the presence of electron-withdrawing groups on the isoxazole ring. clockss.org These reactions are valuable for the synthesis of other heterocyclic systems, such as pyridines. rsc.org

The formation of the isoxazole ring itself is often achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govuchicago.edu This powerful method typically involves the reaction of a nitrile oxide with an alkyne or alkene. researchgate.netnih.govresearchgate.net For the synthesis of this compound, this would involve a nitrile oxide and a suitable three-carbon component.

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound, namely the hydroxyl group and the methyl group, along with the isoxazole ring itself, provide multiple handles for chemical modification and the synthesis of a wide array of derivatives.

Chemical Modifications at the Hydroxyl Moiety

The hydroxyl group of this compound can undergo typical reactions of alcohols, allowing for the synthesis of various derivatives. These modifications can alter the molecule's physical and chemical properties.

Common Derivatization Reactions:

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic acids, acid chlorides, or anhydrides | Esters |

| Etherification | Alkyl halides, sulfates in the presence of a base | Ethers |

| Silylation | Silyl halides (e.g., TBDMSCl) | Silyl ethers |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Oxo derivatives |

| Reduction | Reducing agents (e.g., sodium borohydride) | Hydroxylated products |

Data compiled from multiple sources. researchgate.netmdpi.comresearchgate.net

These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group, modifying solubility, or introducing new functionalities for further reactions.

Substitution Reactions on the Isoxazole Ring System

The isoxazole ring can undergo substitution reactions, although the conditions and regioselectivity depend on the nature of the substituent and the attacking species.

Electrophilic Substitution: As mentioned, electrophilic attack typically occurs at the C4 position. thieme-connect.de Common electrophilic substitution reactions include nitration and halogenation. clockss.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is also possible, particularly at the C3 and C5 positions, if a suitable leaving group is present. thieme-connect.dersc.org For instance, a nitro group at the 5-position can be displaced by various nucleophiles. rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have greatly expanded the scope of substitution reactions on the isoxazole ring, allowing for the introduction of a wide variety of substituents. researchgate.netorganic-chemistry.org

Formation of Azo Compounds Incorporating Isoxazole Scaffolds

Azo compounds, characterized by the -N=N- functional group, can be synthesized incorporating the isoxazole moiety. These compounds are often colored and have found applications as dyes and in materials science. emerald.comuobasrah.edu.iquobasrah.edu.iq The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling partner. In the context of isoxazoles, an amino-substituted isoxazole can be diazotized and coupled, or a diazonium salt can be coupled with an activated isoxazole derivative. researchgate.netnih.gov

For example, 5-methyl-4-(phenyldiazenyl)isoxazol-3-amine has been synthesized and characterized, demonstrating the formation of an azo linkage at the C4 position of the isoxazole ring. nih.gov The synthesis of such compounds highlights the versatility of the isoxazole scaffold in constructing more complex molecular architectures with specific functional properties. uobasrah.edu.iquobasrah.edu.iq

Synthesis of Fused Heterocyclic Systems (e.g., Oxazolo[5,4-d]pyrimidines)

The fusion of a pyrimidine (B1678525) ring to the oxazole (B20620) core derived from this compound leads to the formation of oxazolo[5,4-d]pyrimidines. This class of compounds is of significant interest due to its structural analogy to naturally occurring purine (B94841) bases, where the imidazole (B134444) ring is replaced by an oxazole moiety. nih.govmdpi.com The synthesis of these fused systems can generally be achieved through two primary strategies: the cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative, or the cyclization of an oxazole ring onto a pyrimidine derivative. nih.gov Research has predominantly focused on the former approach, utilizing derivatives of this compound as key precursors.

Detailed Research Findings

One established method involves the reaction of 5-amino-3-methylisoxazole-4-carbonyl chloride with aminomalononitrile (B1212270) tosylate. nih.gov This reaction, typically conducted in a solvent like 1-methyl-2-pyrrolidinone (B7775990) (NMP) at room temperature, yields 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. nih.gov This key intermediate contains both the initial isoxazole ring and a newly formed oxazole ring, which is primed for the subsequent pyrimidine ring fusion.

The construction of the pyrimidine portion of the scaffold is achieved through a cyclization reaction. For instance, heating the oxazole-carbonitrile intermediate with an excess of triethyl orthoformate leads to the formation of an ethoxyethylideneamino derivative. nih.gov This step prepares the molecule for the final ring closure. The subsequent reaction with an amine, such as an aqueous solution of methylamine (B109427), induces cyclization and results in the desired oxazolo[5,4-d]pyrimidine (B1261902) system. nih.gov This final step solidifies the fused heterocyclic structure, with various substituents being introduced depending on the specific reagents used in the cyclization process.

The table below outlines a typical synthetic sequence for obtaining oxazolo[5,4-d]pyrimidines from a this compound derivative.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 5-Amino-3-methylisoxazole-4-carbonyl chloride | Aminomalononitrile tosylate, 1-methyl-2-pyrrolidinone (NMP), room temperature | 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | nih.gov |

| 2 | 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate, reflux (145 °C) | Ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate | nih.gov |

| 3 | Ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate | Aqueous methylamine solution | 7-Methylamino-2-(5-amino-3-methylisoxazol-4-yl)oxazolo[5,4-d]pyrimidine derivative | nih.gov |

This synthetic approach highlights the utility of this compound derivatives as versatile building blocks in the construction of complex, fused heterocyclic systems like oxazolo[5,4-d]pyrimidines, which are of considerable interest in medicinal chemistry. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semiempirical Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 3-Methyl-1,2-oxazol-5-ol (B1214501) and its tautomers. DFT methods, such as B3LYP, offer a balance between computational cost and accuracy, making them suitable for studying the geometry and electronic properties of heterocyclic systems. Semiempirical methods can also be employed for preliminary conformational searches and analysis of larger systems.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the tautomers of this compound, DFT calculations are used to predict key structural parameters.

Computational studies on closely related derivatives, such as (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, provide insight into the core structure of the keto tautomer. The optimized geometry reveals a nearly planar isoxazolone ring. The structural parameters for the core 3-methylisoxazol-5(4H)-one moiety, as characterized by DFT calculations, are detailed below.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| O1–N2 | 1.415 | C5–O1–N2 | 110.5 |

| N2–C3 | 1.305 | O1–N2–C3 | 106.2 |

| C3–C4 | 1.451 | N2–C3–C4 | 114.8 |

| C4–C5 | 1.510 | C3–C4–C5 | 102.0 |

| C5–O1 | 1.380 | C4–C5–O1 | 106.5 |

| C3–C(CH₃) | 1.490 | O5–C5–C4 | 128.5 |

| C5=O5 | 1.215 | N2–C3–C(CH₃) | 115.0 |

Data derived from computational studies on substituted 3-methylisoxazol-5(4H)-one derivatives.

Conformational analysis, particularly relevant for flexible side chains, involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. For the core ring system, the planar conformation is typically the most stable.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.com

DFT calculations for (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one show that the HOMO is primarily localized on the phenyl ring and the exocyclic double bond, while the LUMO is distributed across the isoxazolone ring system. researchgate.net This distribution indicates that the molecule's reactivity is influenced by both the core heterocycle and its substituents.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com The Molecular Electrostatic Potential (MEP) surface is another useful tool, which maps the electrostatic potential onto the electron density surface, visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For the isoxazolone keto tautomer, the MEP surface typically shows a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) near the N-H or C-H protons.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.20 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Data based on DFT calculations for (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. researchgate.net

Investigation of Tautomeric Equilibria and Isomerism

This compound exists in a tautomeric equilibrium with its keto forms, primarily 3-methylisoxazol-5(4H)-one (CH form) and 3-methylisoxazol-5(2H)-one (NH form). Computational chemistry is essential for quantifying the relative stabilities of these tautomers and understanding the factors that influence the equilibrium.

The relative stability of tautomers can be determined by calculating their ground-state energies. DFT studies on the parent isoxazolone ring system have shown that the CH (keto) form is the most energetically favored tautomer in the gas phase. The enol form (OH) and the NH keto form are higher in energy.

The energy differences are influenced by substituents on the ring. For a related compound, 3-methyl-1-phenyl-isoxazolone, the CH tautomer remains the most stable. The relative energy differences calculated in the gas phase using DFT (B3LYP) highlight the energetic landscape of this tautomeric system.

| Tautomer Form | Relative Energy (ΔE) |

|---|---|

| CH (keto) | 0.00 (Reference) |

| NH (keto) | +3.44 |

| OH (enol) | +6.68 |

Data adapted from calculations on 3-methyl-1-phenyl-isoxazolone.

These results indicate a clear preference for the CH keto form in the absence of external factors, with the NH form being moderately less stable and the enol (OH) form being the least stable of the three.

The surrounding medium can significantly influence tautomeric equilibria. Solvents, particularly polar ones, can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. The Polarizable Continuum Model (PCM) is a common computational method used to simulate solvent effects by treating the solvent as a continuous medium with a specific dielectric constant.

Calculations show that as solvent polarity increases, the energy difference between the tautomers tends to decrease. Polar solvents can better stabilize the more polar tautomers. For instance, the NH and OH forms, which have greater dipole moments and hydrogen bonding capabilities, are stabilized to a greater extent in polar solvents like ethanol (B145695) and water compared to nonpolar solvents like chloroform (B151607) or the gas phase. Despite this stabilization, the CH form generally remains the most stable tautomer across different solvents, although its predominance may be reduced.

| Tautomer Form | Chloroform (ε=4.8) | Ethanol (ε=24.6) | Water (ε=78.4) |

|---|---|---|---|

| CH (keto) | 0.00 | 0.00 | 0.00 |

| NH (keto) | +2.77 | +2.64 | +2.59 |

| OH (enol) | +6.68 | +6.67 | +6.65 |

Data adapted from calculations on 3-methyl-1-phenyl-isoxazolone.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For derivatives like (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, theoretical vibrational frequencies calculated using DFT methods show good correlation with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net For example, the characteristic C=O stretching vibration is predicted and observed around 1730 cm⁻¹, while the C=N stretching appears near 1620 cm⁻¹. orientjchem.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted shifts often match experimental data well, aiding in the assignment of signals in complex spectra. mdpi.comniscpr.res.in For the 3-methylisoxazol-5(4H)-one core, the methyl protons are typically observed around 2.3 ppm, while the methyl carbon appears around 12 ppm in ¹³C NMR spectra. orientjchem.orgmdpi.com The strong correlation between theoretical and experimental spectroscopic data validates both the computational models used and the structural assignments made from experimental work. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

The synthesis and reactivity of isoxazole (B147169) derivatives can be computationally explored to understand the underlying mechanisms. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out reaction pathways and identifying transition states.

While specific computational studies detailing the reaction pathway elucidation and transition state analysis for the synthesis of this compound are not extensively documented in publicly available literature, general mechanisms for isoxazol-5(4H)-one synthesis have been proposed. For instance, the one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones is suggested to proceed through the formation of an oxime intermediate, followed by Knoevenagel condensation. mdpi.comorientjchem.org Another study on the photochemical synthesis of these compounds points towards a radical-mediated mechanism. mdpi.com

Direct chemical dynamics simulations have been employed to study the collision-induced dissociation of deprotonated isoxazole and 3-methyl isoxazole, revealing complex fragmentation pathways at an atomic level. nih.gov Such computational approaches could, in principle, be applied to investigate the synthesis of this compound, providing detailed insights into the energies of reactants, intermediates, transition states, and products. This would allow for the determination of activation energies and reaction kinetics, thereby elucidating the most favorable reaction pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with their environment over time. These simulations can provide a detailed picture of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical in understanding the properties of this compound in different phases. nih.govk-state.edu

Although specific MD simulation studies focused solely on the intermolecular interactions of this compound are not readily found, the methodology has been widely applied to other isoxazole derivatives to understand their behavior in biological systems. For example, MD simulations have been used to investigate the binding modes and interactions of isoxazole-containing compounds with protein targets. nih.gov These studies typically analyze the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies.

The principles of MD simulations involve solving Newton's equations of motion for a system of atoms and molecules. By simulating the movements of each atom over a period of time, it is possible to derive macroscopic properties from the microscopic interactions. For this compound, MD simulations could be used to study its solvation in various solvents, its aggregation behavior, and its interactions with other molecules, providing insights into its solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can offer insights into the mechanism of action of the compounds and guide the design of new, more potent molecules. nih.govnih.gov

Several QSAR studies have been conducted on various series of isoxazole derivatives to understand the structural requirements for their biological activities, such as anti-inflammatory and anticancer effects. nih.govjmchemsci.com These studies typically involve calculating a range of molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., steric, electronic, and hydrophobic properties). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

While a specific QSAR model for a series of this compound derivatives is not described in the available literature, the general approach of QSAR could be applied to this class of compounds. By synthesizing and testing a series of analogues with systematic structural modifications, a QSAR model could be developed. The analysis of the descriptors in the resulting model could provide valuable mechanistic insights. For example, if a descriptor related to the hydrogen bond donating capacity is found to be important for the activity, it could suggest that hydrogen bonding plays a key role in the interaction of these molecules with their biological target.

Advanced Applications in Chemical Sciences and Materials Research Non Clinical Focus

Role as Building Blocks and Synthetic Intermediates in Fine Chemical Synthesis

The isoxazole (B147169) scaffold, particularly the 3-methyl-1,2-oxazol-5-ol (B1214501) core, serves as a valuable building block in organic synthesis. Its utility is pronounced in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. This approach is advantageous for creating libraries of structurally diverse compounds.

Derivatives of 3-methylisoxazol-5(4H)-one are frequently synthesized through the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. chemicalbook.com This reaction can be catalyzed by various sustainable and eco-friendly catalysts, such as citric acid in water, highlighting the green chemistry aspects of its application. orientjchem.org The resulting 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones are not only significant for their biological activities but also act as versatile intermediates for the synthesis of other heterocyclic systems. niscpr.res.inrsc.org The stability of the isoxazole ring allows for further chemical modifications, while its susceptibility to cleavage under specific conditions provides a strategic advantage in complex synthetic pathways. nih.gov

The isoxazole moiety is a key component in the synthesis of various fine chemicals, including those with potential applications in agrochemicals and pharmaceuticals. For instance, 3-amino-5-methylisoxazole (B124983) has been utilized in the one-pot synthesis of naphtho[1,2-e] chemicalbook.comresearchgate.netoxazines and pyrimido[5,4-c]quinolin-5-ones. sigmaaldrich.com

Photophysical Properties and Optoelectronic Applications of Derivatives

Derivatives of this compound exhibit interesting photophysical properties, making them candidates for applications in optoelectronics and as fluorescent probes. The isoxazole ring, being a five-membered N-heteroaromatic system, can be incorporated into larger conjugated structures to modulate their electronic and emissive characteristics.

For example, some isoxazol-5(4H)-one derivatives have been shown to exhibit fluorescence. rsc.org The photophysical data of these compounds, including their absorption and emission spectra, have been evaluated to understand their potential as functional chromophores. In some instances, these derivatives have been successfully used as live cell-imaging probes, demonstrating their utility in bioimaging applications. rsc.org

The incorporation of the isoxazole moiety can influence the internal charge transfer (ICT) characteristics of a molecule, which is a key factor in the design of fluorescent dyes and sensors. The development of novel dyes based on isoxazole-containing scaffolds continues to be an active area of research, with a focus on creating small, stable molecules with tunable photophysical properties.

Applications in Coordination Chemistry and Ligand Design for Metal Complexes

The this compound core and its derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The presence of nitrogen and oxygen heteroatoms provides potential coordination sites for metal binding.

Schiff bases derived from 3-amino-5-methylisoxazole have been synthesized and used to form complexes with transition metals such as copper(II), nickel(II), and cobalt(II). researchgate.netjocpr.com Spectroscopic and analytical studies of these complexes have revealed details about their geometry and coordination behavior. For instance, Schiff bases derived from 3-amino-5-methylisoxazole and various salicylaldehydes act as bidentate ligands, coordinating with metal ions to form complexes with defined stereochemistries. researchgate.net

Furthermore, the isoxazole moiety is present in more complex ligands, such as those derived from sulfamethoxazole, which contains a 5-methylisoxazol-3-yl group. These ligands have been used to synthesize metal complexes with interesting structural features and potential applications. mdpi.com For example, a Schiff base of sulfamethoxazole has been shown to act as a bidentate ligand, coordinating to lanthanide and transition metal ions through the isoxazole nitrogen and the oxygen atoms of the sulfonamide group. mdpi.com The resulting metal complexes exhibit specific coordination geometries, such as nine-coordinate for lanthanide ions and six-coordinate for zinc. mdpi.com

Table 1: Examples of Metal Complexes with Ligands Derived from this compound Derivatives

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Schiff base of 3-amino-5-methylisoxazole and salicylaldehyde | Cu(II), Ni(II), Co(II) | Bidentate | Varies (e.g., square planar, octahedral) |

| Schiff base of sulfamethoxazole and 3-(2-furyl)acrolein | Gd(III), Sm(III), Nd(III), Zn(II) | Bidentate (via isoxazole N and SO2 O) | Nine-coordinate (Ln), Six-coordinate (Zn) |

Mechanistic Investigations of Biological Activity (without clinical or safety data)

Exploration of Antimicrobial Mechanisms

The isoxazole ring is a key structural feature in several antimicrobial agents. Mechanistic studies have shed light on how these compounds exert their effects on various microorganisms.

A prominent example is the family of isoxazolyl penicillins (e.g., oxacillin, cloxacillin). Their mechanism of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. chemicalbook.com Specifically, these antibiotics target and inhibit transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the final steps of cell wall biosynthesis. chemicalbook.comdrugbank.com This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

The antimicrobial potential of isoxazole derivatives extends beyond the penicillin family. The isoxazole moiety is considered a valuable scaffold in the design of new antimicrobial agents due to its diverse biological activities. nih.govscholarsresearchlibrary.comnveo.org The mechanism of action for other isoxazole-containing compounds can vary and may include the inhibition of other essential cellular processes, such as protein synthesis or metabolic pathways. ijrrjournal.com

Mechanistic Studies of Antioxidant Activity

Derivatives of this compound have also been investigated for their antioxidant properties. The mechanism of antioxidant activity often involves the scavenging of free radicals, which are highly reactive species that can cause cellular damage.

A study on 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one demonstrated significant free radical scavenging ability. The antioxidant potential of this compound was evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide radical scavenging assays. The results indicated that the compound possesses potent antioxidant activity, which was attributed to the presence of the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety in conjugation with the carbonyl group of the 3-methylisoxazol-5(4H)-one ring. This structural arrangement is believed to be crucial for its ability to neutralize free radicals.

Studies on Interactions with Biological Macromolecules

While specific research on the direct interactions of this compound with biological macromolecules is not extensively documented in publicly available literature, the broader class of isoxazole derivatives has been the subject of numerous studies, revealing significant interactions with various biological targets. These studies provide a foundation for understanding the potential behavior of this compound.

Isoxazole derivatives are recognized for their capacity to interact with a range of biological macromolecules, including enzymes and proteins, through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net This versatility has made them a valuable scaffold in drug discovery and chemical biology.

One area of significant research is the interaction of isoxazole derivatives with enzymes. For instance, certain synthesized isoxazole derivatives have been shown to act as inhibitors of enzymes like carbonic anhydrase. nih.gov In such studies, molecular docking and fluorescence-based enzymatic assays have demonstrated that these compounds can bind within the active pocket of the enzyme, with interactions primarily driven by hydrogen bonds and van der Waals forces. nih.gov Another study reported on isoxazole derivatives inhibiting cyclooxygenases (COX-1 and COX-2), highlighting their potential as anti-inflammatory agents. rsc.org

Furthermore, the isoxazole moiety has been developed as a photo-cross-linker for use in photoaffinity labeling and chemoproteomics. cityu.edu.hk This innovative approach utilizes the photoreactivity of the isoxazole ring to form covalent bonds with nearby amino acid residues upon UV irradiation, allowing for the identification of protein binding partners and interaction sites. biorxiv.org Studies have shown that isoxazole probes can effectively label proteins both in vitro and in situ, demonstrating broad reactivity with various amino acid residues, particularly carboxylic acids. cityu.edu.hk

The isoxazole scaffold is also integral to the development of fluorescent probes for biological imaging. By functionalizing isoxazole derivatives with fluorophores, researchers have created tools for visualizing cellular structures and processes. nih.govresearchgate.net These probes leverage the inherent properties of the isoxazole ring, which can be synthetically modified to tune its photophysical characteristics. nih.gov

A serendipitous discovery highlighted the interaction between an isoxazole derivative and a multitude of RNA-binding proteins that contain low-complexity sequence domains. This interaction was observed when the compound caused the precipitation of these proteins from cell extracts, suggesting a potential role for isoxazole-based molecules in studying the assembly and disassembly of RNA granules. laskerfoundation.org

Table 1: Examples of Isoxazole Derivative Interactions with Biological Macromolecules

| Isoxazole Derivative Type | Interacting Macromolecule | Type of Interaction/Application | Key Findings |

|---|---|---|---|

| Substituted isoxazoles | Carbonic Anhydrase (CA) | Enzyme Inhibition | Compounds bind to the active site, showing inhibitory action. nih.gov |

| Phenyl-furan isoxazoles | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Specific derivatives exhibit potent and selective inhibition. rsc.org |

| Functionalized isoxazole probes | Various proteins (e.g., Bovine Serum Albumin) | Photo-cross-linking | Covalent bond formation upon UV irradiation for target identification. cityu.edu.hk |

| Anthracene-substituted isoxazoles | Not specified | Fluorescent Probes | Potential for use as fluorescent tags in imaging techniques. nih.govresearchgate.net |

Utilization in Analytical Chemistry for Derivatization or Detection Enhancement

The isoxazole scaffold, inherent to this compound, serves as a versatile platform in analytical chemistry, particularly in the development of derivatization agents and probes for detection enhancement. While specific applications of this compound itself are not widely reported, the functional capabilities of the isoxazole ring system are well-documented in related compounds.

A significant application of isoxazole derivatives in analytical chemistry is in the creation of fluorescent probes. nih.gov The isoxazole ring can be incorporated into larger molecular structures designed to exhibit fluorescence, which can be modulated by their environment or upon binding to a target analyte. For example, isoxazole derivatives have been synthesized and investigated for their photophysical properties, demonstrating their potential as fluorescent tags for imaging techniques. nih.govresearchgate.net The synthesis often involves 1,3-dipolar cycloaddition reactions to construct the isoxazole core, which is then further functionalized. nih.gov

In the field of proteomics, a cutting-edge application of isoxazoles is their use as native photo-cross-linkers for chemoproteomic studies. cityu.edu.hk This method leverages the intrinsic photoreactivity of the isoxazole ring. When incorporated into a probe molecule, the isoxazole can be activated by UV light to form covalent bonds with interacting proteins. biorxiv.org This allows for the "capture" of protein targets for subsequent identification and analysis by techniques like mass spectrometry. Functionalized isoxazole probes, often featuring a terminal alkyne for click chemistry, enable the visualization and enrichment of labeled proteins. cityu.edu.hk Studies have demonstrated that the labeling efficiency of isoxazole-based probes is comparable to that of traditional photo-cross-linkers like diazirines and benzophenones. cityu.edu.hk

The derivatization of analytes with isoxazole-containing reagents can also be employed to enhance their detectability in various analytical systems. While not a direct derivatization of a target molecule, the synthesis of novel isoxazole compounds from precursor molecules is a fundamental derivatization process. For instance, chalcones can be reacted with hydroxylamine hydrochloride to form isoxazole derivatives, a process that transforms the original molecule into a new one with different chemical and physical properties that may be more amenable to analysis. ajrconline.orgnih.gov This principle of transforming a molecule to enhance its analytical signal or separation characteristics is central to derivatization in analytical chemistry.

Table 2: Analytical Applications of Isoxazole Derivatives

| Application Area | Technique | Function of Isoxazole Derivative | Example |

|---|---|---|---|

| Bio-imaging | Fluorescence Microscopy | Fluorescent probe/tag | Anthracene-functionalized isoxazoles for potential cellular imaging. nih.govresearchgate.net |

| Chemoproteomics | Photoaffinity Labeling, Mass Spectrometry | Photo-cross-linker | Isoxazole-containing probes to identify protein binding partners. cityu.edu.hkbiorxiv.org |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Eco-Friendly Synthesis Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for heterocyclic compounds like 3-methyl-1,2-oxazol-5-ol (B1214501). Future research will prioritize the creation of sustainable and environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas of focus in the development of eco-friendly synthesis for oxazole (B20620) derivatives include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a promising green approach, offering accelerated reaction times, improved yields, and milder reaction conditions. The use of ultrasonic irradiation can promote efficient cyclization and multicomponent reactions for the synthesis of isoxazole (B147169) scaffolds. nih.govpreprints.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times and often improved product yields compared to conventional heating methods. ijpsonline.com This technique has been successfully applied to the synthesis of various oxazole derivatives.

Metal-Free Catalysis: The use of heavy metal catalysts in organic synthesis poses environmental and health concerns. Consequently, there is a growing interest in developing metal-free catalytic systems for the synthesis of isoxazoles and other heterocyclic compounds. asccindapur.comrsc.org

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The development of continuous flow methods for the synthesis of this compound could lead to more efficient and sustainable production. rsc.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. Research into the synthesis of oxazoles in aqueous media is an active area of investigation. nih.gov

| Synthesis Approach | Key Advantages |

| Ultrasound-Assisted | Reduced reaction times, increased yields, milder conditions |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields |

| Metal-Free Catalysis | Avoids toxic heavy metals, environmentally friendly |

| Continuous Flow | Enhanced safety, better process control, scalability |

| Green Solvents | Reduces use of hazardous organic solvents |

Rational Design of Novel Functional Materials Incorporating the Oxazole Scaffold